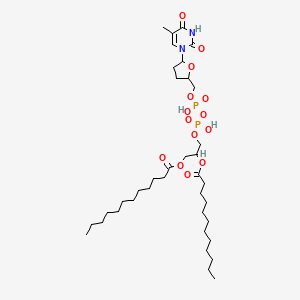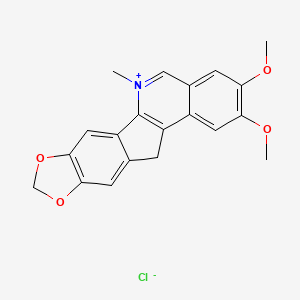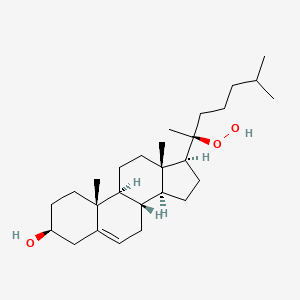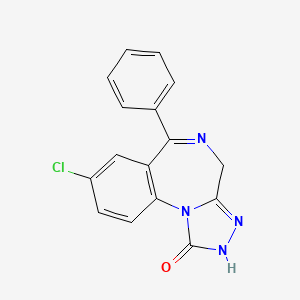![molecular formula C9H14ClN3O5S B1228846 4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride CAS No. 28419-39-8](/img/structure/B1228846.png)
4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride is a synthetic nucleoside analog that has garnered significant attention in the fields of chemistry, biology, and medicine. This compound is structurally similar to cytosine, a naturally occurring nucleobase, but features a beta-D-arabinofuranosyl group attached to the cytosine moiety. This modification imparts unique properties to the compound, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride typically involves the condensation of cytosine with beta-D-arabinofuranosyl derivatives. One common method includes the use of a protected form of beta-D-arabinofuranosyl chloride, which reacts with cytosine under basic conditions to form the desired nucleoside analog. The reaction is usually carried out in anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize waste. Purification steps, including crystallization and chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or further to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the thio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs and as a probe in studying nucleic acid interactions.
Biology: Employed in the study of DNA replication and repair mechanisms, as well as in the development of molecular probes for detecting specific nucleic acid sequences.
Medicine: Investigated for its potential as an antiviral and anticancer agent, particularly in the treatment of leukemias and lymphomas. .
Industry: Utilized in the production of pharmaceuticals and as a research tool in biotechnology.
Mechanism of Action
4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride exerts its effects by incorporating into DNA and inhibiting DNA synthesis. The compound is phosphorylated intracellularly to its active triphosphate form, which is then incorporated into DNA by DNA polymerases. This incorporation leads to chain termination and inhibition of further DNA synthesis. The compound also inhibits DNA repair enzymes, further enhancing its cytotoxic effects on rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
Cytosine Arabinoside (Cytarabine): A nucleoside analog used in the treatment of acute myeloid leukemia. It shares a similar mechanism of action but differs in its sugar moiety.
Vidarabine: Another nucleoside analog with antiviral properties, used primarily in the treatment of herpes simplex virus infections.
Fludarabine: A purine nucleoside analog used in the treatment of chronic lymphocytic leukemia
Uniqueness
4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride is unique due to its thio modification, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with nucleic acids and proteins, making it a valuable tool in research and therapeutic applications .
Properties
CAS No. |
28419-39-8 |
|---|---|
Molecular Formula |
C9H14ClN3O5S |
Molecular Weight |
311.74 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride |
InChI |
InChI=1S/C9H13N3O5S.ClH/c10-5-1-2-12(8(18)11-5)9(16)7(15)6(14)4(3-13)17-9;/h1-2,4,6-7,13-16H,3H2,(H2,10,11,18);1H/t4-,6-,7+,9-;/m1./s1 |
InChI Key |
RCWYXGAOCMUXHG-ZXBIKLPVSA-N |
Isomeric SMILES |
C1=CN(C(=S)N=C1N)[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O.Cl |
SMILES |
C1=CN(C(=S)N=C1N)C2(C(C(C(O2)CO)O)O)O.Cl |
Canonical SMILES |
C1=CN(C(=S)N=C1N)C2(C(C(C(O2)CO)O)O)O.Cl |
Synonyms |
4'-thio-arabinofuranosylcytosine 4'-thio-beta-D-arabinofuranosylcytosine 4-Amino-1-(4-thio-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone OSI-7836 thiarabine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(1-ethyl-3-piperidinyl)thio]-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one](/img/structure/B1228763.png)
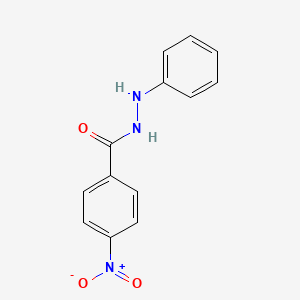
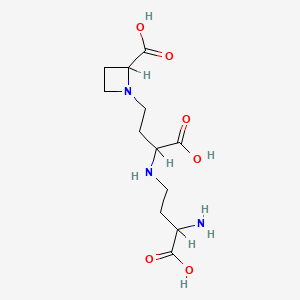
![2-amino-4-(2-ethoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1228769.png)


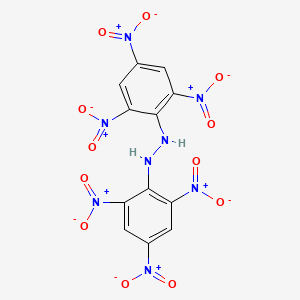
![4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B1228775.png)
![N-[4-[cyano-[3-[2-(4-morpholinyl)ethylamino]-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1228776.png)
![6-amino-5-cyano-2-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester](/img/structure/B1228779.png)
